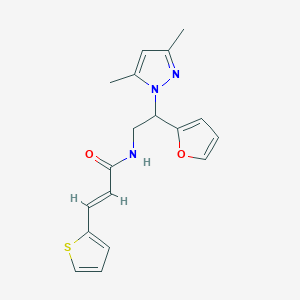![molecular formula C19H24N4O2 B2380439 3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide CAS No. 2034502-73-1](/img/structure/B2380439.png)
3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a pyrrolidine ring, a pyrimidine moiety, and a phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Attachment of the Pyrimidine Moiety: The 2-methylpyrimidin-4-yl group can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.
Introduction of the Phenylpropyl Group: The phenylpropyl group is often attached through alkylation reactions, using reagents like phenylpropyl halides in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the phenylpropyl group.
Reduction: Reduction reactions may target the pyrimidine moiety or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially involving the pyrimidine and phenylpropyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Bases and Nucleophiles: For substitution reactions, reagents like sodium hydride or organolithium compounds are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, 3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol share the pyrrolidine ring structure.
Pyrimidine Derivatives: Compounds such as 2-methylpyrimidine and its analogs.
Phenylpropyl Derivatives: Compounds like phenylpropylamine and its derivatives.
Uniqueness
What sets 3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide apart is the combination of these three distinct moieties in one molecule, providing a unique set of chemical and biological properties that can be leveraged for various applications.
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Propiedades
IUPAC Name |
3-(2-methylpyrimidin-4-yl)oxy-N-(3-phenylpropyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15-20-12-9-18(22-15)25-17-10-13-23(14-17)19(24)21-11-5-8-16-6-3-2-4-7-16/h2-4,6-7,9,12,17H,5,8,10-11,13-14H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXAGLPXBCCVFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,4-Difluoro-6-azabicyclo[3.2.2]nonan-7-one](/img/structure/B2380356.png)
![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2380357.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2380358.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2380361.png)
![(Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2380365.png)
![4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2380366.png)
![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2380369.png)


![(2S,3S)-2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]oxane-3-carboxamide](/img/structure/B2380372.png)
![1-{2-[(4-Bromophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2380374.png)
![7-cyclopentyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380375.png)
![3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2380376.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2380379.png)
